molecular formula C8H5Cl2NO4 B1360191 Methyl 3,4-dichloro-5-nitrobenzoate CAS No. 63105-53-3

Methyl 3,4-dichloro-5-nitrobenzoate

Cat. No. B1360191
CAS RN: 63105-53-3
M. Wt: 250.03 g/mol
InChI Key: XHIKDBWLWFGQEC-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-nitrobenzoate is a chemical compound with the molecular formula C8H5Cl2NO412. It has a molecular weight of 250.0412. The compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with dichloro and nitro functional groups12.



Synthesis Analysis

The synthesis of Methyl 3,4-dichloro-5-nitrobenzoate is not explicitly mentioned in the search results. However, nitration of methyl benzoate is a common procedure in organic chemistry, which involves the substitution of a hydrogen atom on the benzene ring with a nitro group3. The dichloro substituents could potentially be introduced in a similar manner, although the exact conditions and reagents would need to be optimized.



Molecular Structure Analysis

The InChI code for Methyl 3,4-dichloro-5-nitrobenzoate is 1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H31. This indicates the presence of a methyl ester group (COOCH3), two chlorine atoms, and a nitro group (NO2) attached to a benzene ring1.



Chemical Reactions Analysis

Specific chemical reactions involving Methyl 3,4-dichloro-5-nitrobenzoate are not provided in the search results. However, as a nitroaromatic compound, it could potentially undergo reactions such as reduction of the nitro group to an amine, or nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

Methyl 3,4-dichloro-5-nitrobenzoate has a density of 1.5±0.1 g/cm^3, a boiling point of 342.3±37.0 °C at 760 mmHg, and a flash point of 160.8±26.5 °C2. It has a molar refractivity of 54.4±0.3 cm^3, and a polar surface area of 72 Å^22. The compound is characterized by a relatively high logP value of 2.80, indicating its lipophilic nature2.


Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research indicates that certain nitrobenzoates, similar to Methyl 3,4-dichloro-5-nitrobenzoate, exhibit unique hydrogen-bonded molecular structures. For instance, compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, demonstrate polarized structures and are linked into chains and sheets by hydrogen bonds, showing potential in crystallography and material science research (Portilla et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of nitrobenzoates are used for detecting and quantifying chemical residues. For example, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid are determined in various samples by converting them to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, showcasing its application in environmental monitoring and food safety (Alder et al., 1978).

Synthesis and Characterization of Organic Compounds

Compounds related to Methyl 3,4-dichloro-5-nitrobenzoate are employed in the synthesis of various organic compounds. For instance, 3-methyl-2-nitrobenzoic acid is used as a starting material in reactions to produce key intermediates in organic synthesis (Chen et al., 2010). Moreover, the synthesis process of similar compounds has been optimized for better efficiency and yield, indicating its importance in chemical manufacturing (Ren, 2008).

Crystallography and Drug Design

The crystal structures of similar nitrobenzoates have been extensively studied, providing insights into non-covalent interactions and molecular geometry. These findings are crucial in drug design and material science, where molecular structure influences functionality (Fu et al., 2012).

Safety And Hazards

Specific safety and hazard information for Methyl 3,4-dichloro-5-nitrobenzoate is not provided in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.


Future Directions

The future directions for research and applications involving Methyl 3,4-dichloro-5-nitrobenzoate are not specified in the search results. Potential areas of interest could include further exploration of its reactivity and the development of new synthetic methods involving this compound. As with all research endeavors, future work would be guided by the findings of previous studies and the specific goals of the research project.


properties

IUPAC Name

methyl 3,4-dichloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKDBWLWFGQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069670
Record name Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dichloro-5-nitrobenzoate

CAS RN

63105-53-3
Record name Methyl 3,4-dichloro-5-nitrobenzoate
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Record name Methyl 3,4-dichloro-5-nitrobenzoate
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Record name Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester
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Record name Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester
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Record name Methyl 3,4-dichloro-5-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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